N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone

Description

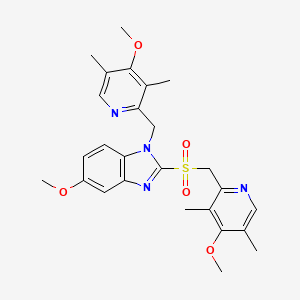

Chemical Structure and Identity N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone, also known as Omeprazole Sulfone or Omeprazole Related Compound A, is a benzimidazole derivative with the chemical formula C₁₇H₁₉N₃O₄S (molecular weight: 377.41 g/mol). Its systematic IUPAC name is 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole . Structurally, it differs from omeprazole by the oxidation state of the sulfur atom: the sulfinyl (-SO-) group in omeprazole is oxidized to a sulfonyl (-SO₂-) group .

Synthesis and Role

Omeprazole Sulfone is primarily synthesized via oxidation of omeprazole using hydrogen peroxide or other oxidizing agents . It is recognized as a key degradation product of omeprazole under acidic conditions or prolonged storage . While omeprazole is a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders, the sulfone derivative lacks therapeutic activity and is monitored as an impurity in pharmaceutical formulations to ensure drug quality .

Properties

IUPAC Name |

5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIYXRXEEIZGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Oxidation with Molybdenum-Based Systems

Sodium molybdate (Na₂MoO₄) catalyzes the oxidation of pyrmetazole using hydrogen peroxide (H₂O₂) as the primary oxidant. In WO2009066309A2, this system achieves >99% purity for omeprazole sulfoxide at -5°C to 10°C. To intentionally produce the sulfone, increasing the reaction temperature to 20–25°C and extending the oxidation time beyond 3 hours promotes over-oxidation. The molybdate catalyst facilitates electron transfer, enabling sequential oxidation from sulfide to sulfoxide and finally sulfone.

Peracid-Mediated Oxidation Strategies

Meta-Chloroperoxybenzoic Acid (MCPBA)

MCPBA in methylene chloride or toluene with alcoholic solvents (e.g., ethanol) is a widely documented method for sulfoxide synthesis. However, employing a 1.5–2.0 molar excess of MCPBA relative to pyrmetazole shifts the product toward the sulfone. US6166213A emphasizes that residual MCPBA must be quenched with reducing agents (e.g., sodium bisulfite) to halt further oxidation. The crude product is then isolated via ammonia-water washes and recrystallized from methanol-water mixtures to remove unreacted starting material.

3-Chloroperoxybenzoic Acid in Ethyl Acetate

EP1095037B2 discloses a two-phase oxidation system using 3-chloroperoxybenzoic acid in ethyl acetate at -10°C to 5°C. While this method primarily yields omeprazole sulfoxide, increasing the reaction temperature to 15–20°C and using equimolar oxidant promotes sulfone formation. The sulfone’s poor solubility in ethyl acetate facilitates its precipitation, which is then purified via dissolution in methylamine-acetone solutions and reprecipitation at pH 7–8.

Purification and Isolation Techniques

Crystallization Control

Crude sulfone mixtures are purified using pH-dependent crystallization. In US6166213A, adjusting the pH of a methanol-water solution from >11.0 to 9.0 with acetic acid selectively precipitates the sulfone. Seeding with pure sulfone crystals ensures controlled crystal growth, minimizing occlusion of solvents like toluene or methylene chloride.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 280 nm resolves sulfone from sulfoxide and N-oxide impurities. WO2009066309A2 reports chiral HPLC methods for enantiomeric purity assessment, adaptable for sulfone quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of the sulfone shows distinct deshielding of the methylsulfonyl group (-SO₂-) at δ 3.2–3.5 ppm, contrasting with the sulfoxide’s δ 2.8–3.0 ppm.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone undergoes several types of chemical reactions, including:

Oxidation: Conversion of Omeprazole to its sulfone derivative.

Reduction: Potential reduction back to Omeprazole or other intermediates.

Substitution: Possible substitution reactions at the pyridine ring or the benzimidazole moiety.

Common Reagents and Conditions

Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

The major product of these reactions is the sulfone derivative itself, with potential side products including sulfoxides and other oxidized forms .

Scientific Research Applications

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone has several applications in scientific research:

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Mechanism of Action

The primary mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone involves the inhibition of the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system in gastric parietal cells. This inhibition reduces gastric acid secretion by blocking the final step of acid production . The compound binds irreversibly to the enzyme, leading to prolonged suppression of acid secretion .

Comparison with Similar Compounds

Research Findings and Implications

- Degradation Monitoring: Omeprazole Sulfone is a critical quality attribute in omeprazole formulations, with regulatory limits (e.g., NMT 0.1% in USP monographs) .

- Synthetic Optimization : Oxidation conditions (e.g., ammonium molybdate catalyst) are refined to minimize sulfone formation during omeprazole synthesis .

- Therapeutic Inactivity : The sulfone’s lack of PPI activity underscores the importance of the sulfinyl group’s redox-sensitive mechanism .

Biological Activity

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone, a derivative of the well-known proton pump inhibitor (PPI) omeprazole, is synthesized to enhance its pharmacological properties. This compound exhibits significant biological activity, particularly in the inhibition of gastric acid secretion and potential therapeutic applications in various gastrointestinal disorders.

- Molecular Formula : C26H30N4O5S

- Molecular Weight : 510.605 g/mol

- CAS Number : 1346599-74-3

- Structure : The compound features a benzimidazole core with a sulfonyl group and a pyridine moiety, contributing to its biological efficacy.

This compound functions primarily as a proton pump inhibitor (PPI). It inhibits the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased hydrogen ion secretion into the gastric lumen. This results in reduced gastric acidity, making it effective for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Biological Activity

- Inhibition of Gastric Acid Secretion :

- Antioxidant Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activity Studies

Detailed Research Findings

- Gastric Acid Secretion Inhibition :

- Antioxidant Activity :

- Clinical Efficacy :

Q & A

Q. Table 1. Solubility of Omeprazole Sulfone in Selected Solvents (280–320 K)

| Solvent | Solubility (g/100g) at 280 K | Solubility (g/100g) at 320 K |

|---|---|---|

| Methanol | 0.15 | 0.45 |

| Ethanol | 0.10 | 0.35 |

| Acetone | 0.20 | 0.60 |

| Ethyl Acetate | 0.05 | 0.25 |

| Data sourced from gravimetric studies |

Q. Table 2. HPLC Parameters for Impurity Profiling

| Column | Mobile Phase | Flow Rate | Detection (nm) | RRT (Sulfone) |

|---|---|---|---|---|

| Zorbax C18 | TFA (0.1%):ACN (gradient) | 1.0 mL/min | 302 | 1.2 |

| Chiralpak AD-H | Hexane:EtOH:DEA (80:20:0.1) | 1.0 mL/min | 280 | N/A |

| Adapted from USP and validation studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.